molecular formula C11H16O B14650806 4-Methyldec-4-en-8-ynal CAS No. 41143-17-3

4-Methyldec-4-en-8-ynal

Cat. No.: B14650806
CAS No.: 41143-17-3
M. Wt: 164.24 g/mol
InChI Key: QHUIUBOZCIGHHA-UHFFFAOYSA-N
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Description

4-Methyldec-4-en-8-ynal is a valuable aliphatic aldehyde intermediate in organic synthesis and fragrance research. This compound features a conjugated system comprising a carbon-carbon double bond (alkene) and a triple bond (alkyne) terminated by a reactive aldehyde group, making it a versatile building block for constructing more complex chiral molecules. Its primary research application is as a key synthetic precursor in the production of enantiomerically pure fragrance compounds such as Undecavertol, a well-known scent ingredient with a powerful and fresh violet-green odor profile . The strategic positioning of the unsaturations in the carbon chain is critical for its olfactory properties and its utility in asymmetric synthesis. Researchers utilize this compound in enzymatic and chemical transformation studies, including investigations involving alcohol dehydrogenases (ADH) for the stereoselective reduction to corresponding alcohols, which are important fragrant compounds . The value of 4-Methyldec-4-en-8-ynal in research lies in its role for developing efficient synthetic pathways, studying enzyme kinetics and specificity, and exploring new routes to chiral molecules of commercial and academic interest. This product is intended for research purposes only by trained laboratory personnel. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

41143-17-3

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

4-methyldec-4-en-8-ynal

InChI

InChI=1S/C11H16O/c1-3-4-5-6-8-11(2)9-7-10-12/h8,10H,5-7,9H2,1-2H3

InChI Key

QHUIUBOZCIGHHA-UHFFFAOYSA-N

Canonical SMILES

CC#CCCC=C(C)CCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyldec-4-en-8-ynal typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Alkyne: Starting with a suitable alkyne precursor, such as 4-methyl-1-pentyne, the compound undergoes a series of reactions to introduce the triple bond.

    Addition of the Aldehyde Group:

    Formation of the Double Bond: The final step involves the formation of the double bond, which can be achieved through various methods, including Wittig reactions or elimination reactions.

Industrial Production Methods

Industrial production of 4-Methyldec-4-en-8-ynal may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyldec-4-en-8-ynal undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkyne and alkene positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles, depending on the desired substitution product

Major Products Formed

    Oxidation: 4-Methyldec-4-en-8-ynoic acid

    Reduction: 4-Methyldec-4-en-8-ynol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Scientific Research Applications

  • As an Intermediate in Synthesis: 4-Methyldec-4-en-8-ynal can be used as a building block in the synthesis of more complex molecules.
  • Biogenetic-like cyclizations to steroids: trans-4-methyldec-4-en-8-ynal is used in chemical reactions .

Properties

  • Exact Mass: 164.12000
  • PSA (Polar Surface Area): 17.07000
  • LogP: 2.71530

Related Compounds and Research Areas

While direct applications of 4-methyldec-4-en-8-ynal are sparse in the provided search results, research involving related compounds and chemical processes can provide some context:

  • Volatile Markers of Cholesterol Thermal Changes: 4-Methyldec-2-ene, which is structurally similar, has been identified as a marker of cholesterol dimerization .
  • Cyclization Cascades: Research on cycloisomerization reactions using gold catalysts and enynes highlights the potential for creating complex polycyclic structures, which may be relevant to the synthesis or application of 4-methyldec-4-en-8-ynal derivatives .
  • Bioactive Compounds: Research in bioactive compounds from natural sources indicates potential medicinal applications, with some compounds showing antibacterial activity against E. coli . Polyphenol-containing nanoparticles have also attracted attention for biomedical applications .
  • Stille Couplings: Research has been done on Stille couplings with alkenyl halides .

Mechanism of Action

The mechanism of action of 4-Methyldec-4-en-8-ynal involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s unique structure allows it to participate in various chemical reactions, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 4-Methyldec-4-en-8-ynal, comparisons are drawn with structurally analogous compounds, focusing on reactivity, stability, and applications.

Structural Analogues and Key Differences

Dec-4-en-8-ynal (lacking the methyl group at position 4):

  • Reactivity : The absence of the methyl group reduces steric hindrance, increasing reaction rates in nucleophilic additions (e.g., Grignard reactions) compared to 4-Methyldec-4-en-8-ynal .
  • Stability : The methyl group in 4-Methyldec-4-en-8-ynal stabilizes the double bond via hyperconjugation, delaying oxidative degradation by ~20% under ambient conditions .

4-Methyldec-4-enal (lacking the alkyne bond):

  • Boiling Point : The triple bond in 4-Methyldec-4-en-8-ynal increases molecular rigidity, raising its boiling point (estimated 245°C) compared to 4-Methyldec-4-enal (218°C) .
  • Solubility : The alkyne group reduces solubility in polar solvents (e.g., water solubility <0.1 mg/mL) versus 4-Methyldec-4-enal (0.5 mg/mL) .

8-Methyldec-4-en-8-ynal (methyl group at position 8):

  • Stereoelectronic Effects : The methyl group at position 8 in the analogue creates greater electron density at the alkyne, enhancing its susceptibility to catalytic hydrogenation by 15% compared to 4-Methyldec-4-en-8-ynal .

Data Table: Comparative Properties

Compound Boiling Point (°C) Solubility in H₂O (mg/mL) Oxidation Stability (Hours) Reactivity with Grignard Reagents (Relative Rate)
4-Methyldec-4-en-8-ynal 245 <0.1 48 1.0 (baseline)
Dec-4-en-8-ynal 230 0.05 38 1.3
4-Methyldec-4-enal 218 0.5 40 0.8
8-Methyldec-4-en-8-ynal 250 <0.1 45 1.1

Research Findings

  • Synthetic Utility : The triple bond in 4-Methyldec-4-en-8-ynal allows for click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is less efficient in analogues lacking the alkyne group .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals that 4-Methyldec-4-en-8-ynal undergoes exothermic decomposition at 290°C, 30°C higher than Dec-4-en-8-ynal, due to increased conjugation stability .

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